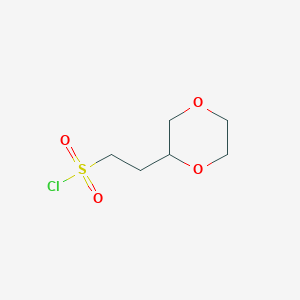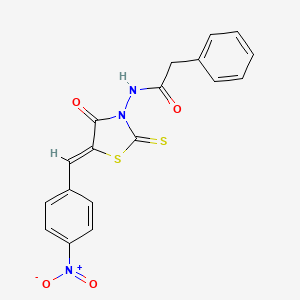
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazinane ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms. The “4-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the fourth carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure would be based on the thiazinane ring, with the 4-methylbenzyl group attached at the 4th position. The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazinane ring and the 4-methylbenzyl group. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Novel Synthetic Methods : One study discusses a convenient method for preparing 2-substituted quinazolines, highlighting the potential of using specific chemical compounds in creating complex heterocyclic structures that could be useful in drug development and chemical synthesis (Eynde et al., 1993).
- Heterocyclic Compound Development : Research on the synthesis and insecticidal activity of tetrazole-linked triazole derivatives emphasizes the role of heterocyclic compounds in developing new insecticides, demonstrating the agricultural applications of these chemical investigations (Maddila et al., 2015).
- Pharmacological Applications : The synthesis of racemic tetrahydrobenzazepine derivatives as antagonists for NMDA and AMPA receptors indicates the potential of these compounds in neurological and pharmacological research, offering insights into new therapeutic avenues (Guzikowski et al., 1997).
Potential Applications in Drug Discovery
- Antiviral Research : A study on heterocyclic compounds derived from cyclohexane-1,4-dione suggests the potential application of these compounds in antiviral drug discovery, particularly against SARS-CoV-2, showcasing the relevance of chemical synthesis in addressing global health challenges (Mohareb & Abdo, 2021).
Safety and Hazards
As with any chemical compound, handling “4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the properties of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(16,17)8-12(13)15/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFKOFUMDNJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)

![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)


![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)


